molecular formula C11H11F3O2S B14068137 1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one

1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14068137
M. Wt: 264.27 g/mol
InChI Key: FIQJQUASJVMYSR-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one is a ketone derivative featuring a phenyl ring substituted at the 2-position with a methylthio (-SCH₃) group and at the 5-position with a trifluoromethoxy (-OCF₃) group. The propan-1-one moiety (R-C(=O)-CH₂CH₃) is attached to the aromatic ring, making it a linear ketone. This compound’s structural uniqueness lies in the meta-substitution pattern of electron-donating (-SCH₃) and electron-withdrawing (-OCF₃) groups, which may influence its physicochemical properties and reactivity .

Properties

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

1-[2-methylsulfanyl-5-(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3O2S/c1-3-9(15)8-6-7(16-11(12,13)14)4-5-10(8)17-2/h4-6H,3H2,1-2H3

InChI Key

FIQJQUASJVMYSR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OC(F)(F)F)SC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylthio)phenol and 5-(trifluoromethoxy)benzaldehyde.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the phenol group, followed by the addition of the benzaldehyde derivative.

    Formation of Intermediate: The intermediate formed is then subjected to further reactions, such as alkylation or acylation, to introduce the propanone moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

Scientific Research Applications

1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions & Groups Ketone Structure Synthesis Method (Yield)
Target : 1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one C₁₁H₁₁F₃O₂S ~264.24 2-(SCH₃) , 5-(OCF₃) (meta-substituted) Linear propan-1-one Not explicitly reported in evidence
3da : 2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one C₁₁H₁₄OS ~194.24 4-(SCH₃) (para-substituted) Branched (2,2-dimethyl) NHC-catalyzed decarboxylative alkylation (54% yield)
3ea : 2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one C₁₁H₁₁F₃O₂ ~232.20 4-(OCF₃) (para-substituted) Branched (2,2-dimethyl) Same as 3da (yield not specified)
Compound : 1-(2-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one C₁₁H₈F₆O₂S 318.24 2-(OCF₃) , 4-(SCF₃) (ortho/para-substituted) Linear propan-1-one Not reported

Key Findings from Comparative Analysis

Substituent Position and Electronic Effects: The target compound’s meta-substitution (2- and 5-positions) creates distinct electronic effects compared to para-substituted analogs (e.g., 3da, 3ea). In contrast, 3da and 3ea (para-substituted) exhibit symmetrical electronic environments, which could favor regioselectivity in synthetic applications .

Steric and Functional Group Differences :

  • The branched ketone (2,2-dimethyl) in 3da and 3ea introduces steric hindrance, which may reduce accessibility to the carbonyl group in reactions compared to the linear propan-1-one in the target and compounds .
  • The compound features two strong electron-withdrawing groups (-OCF₃ and -SCF₃), resulting in a higher molar mass (318.24 g/mol) and increased lipophilicity relative to the target compound .

Synthetic Accessibility: 3da was synthesized via N-heterocyclic carbene (NHC)-catalyzed decarboxylative alkylation with a moderate yield (54%), highlighting the utility of this method for para-substituted aryl ketones . No data is available for the target compound’s synthesis, but analogous methods may require optimization for meta-substitution.

Implications of Structural Variations

  • Reactivity : The target compound’s meta-substitution may enable unique reaction pathways compared to para-substituted analogs. For example, the electronic interplay between -SCH₃ and -OCF₃ could stabilize transition states in nucleophilic additions or cyclization reactions.

Biological Activity

1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one, also known by its CAS number 1806461-23-3, is a synthetic organic compound with a unique molecular structure that includes a methylthio group and a trifluoromethoxy group attached to a phenyl ring. Its molecular formula is C11H11F3O2S, and it has a molecular weight of approximately 264.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The presence of the trifluoromethoxy group enhances the lipophilicity of the compound, which may improve its ability to penetrate biological membranes and interact with cellular targets. The structural characteristics significantly influence its chemical reactivity, biological activity, and physicochemical properties such as solubility and stability compared to its analogs.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown anticancer activity in various in vitro studies. It appears to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.

Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer effects.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)30Cell cycle arrest at G2/M phase

The biological activity of this compound may be attributed to its ability to modulate enzyme activity or interact with specific receptors. The trifluoromethoxy group is particularly influential in enhancing the compound's interactions with biological targets due to increased lipophilicity.

Enzyme Interaction Studies

Research has focused on the interactions between this compound and various enzymes:

Enzyme Inhibition (%) Concentration (µM)
Cyclooxygenase-2 (COX-2)7050
Protein kinase B (AKT)6550

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